Hydrazinecarbothioamide, 2-D-mannopyranosyl-
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Overview
Description
Hydrazinecarbothioamide, 2-D-mannopyranosyl-, is a compound that belongs to the class of hydrazinecarbothioamides. These compounds are known for their diverse biological activities, including antioxidant, anticancer, and antimicrobial properties . The presence of the 2-D-mannopyranosyl group adds a unique glycosylation aspect to the molecule, potentially enhancing its biological activity and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrazinecarbothioamide, 2-D-mannopyranosyl-, can be synthesized through a series of chemical reactions involving hydrazinecarbothioamide and 2-D-mannopyranosyl derivatives. One common method involves the reaction of hydrazinecarbothioamide with 2,4-difluorophenyl isothiocyanate, followed by treatment with sodium hydroxide to obtain the desired product . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol or dimethyl sulfoxide (DMSO), under controlled temperature and pressure.
Industrial Production Methods
Industrial production of hydrazinecarbothioamide, 2-D-mannopyranosyl-, may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarbothioamide, 2-D-mannopyranosyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives. Substitution reactions can result in various functionalized hydrazinecarbothioamide derivatives.
Scientific Research Applications
Hydrazinecarbothioamide, 2-D-mannopyranosyl-, has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing novel heterocyclic compounds with potential therapeutic properties.
Medicine: Explored for its anticancer, antioxidant, and antimicrobial activities.
Mechanism of Action
The mechanism of action of hydrazinecarbothioamide, 2-D-mannopyranosyl-, involves its interaction with molecular targets and pathways. For instance, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, leading to reduced tumor survival, induction of apoptosis, and cell cycle arrest . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Hydrazinecarbothioamide, 2-D-mannopyranosyl-, can be compared with other similar compounds, such as:
N-(pyridin-2-yl)hydrazinecarbothioamide: Known for its antimicrobial and antitumor activities.
1,2,4-Triazole-3-thione derivatives: Exhibits antioxidant and anticancer properties.
Carbazole-based hydrazinecarbothioamides: Recognized for their diverse biological activities, including anticancer and antioxidant effects.
The uniqueness of hydrazinecarbothioamide, 2-D-mannopyranosyl-, lies in its glycosylation, which may enhance its biological activity and specificity compared to non-glycosylated analogs.
Properties
Molecular Formula |
C7H15N3O5S |
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Molecular Weight |
253.28 g/mol |
IUPAC Name |
[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]thiourea |
InChI |
InChI=1S/C7H15N3O5S/c8-7(16)10-9-6-5(14)4(13)3(12)2(1-11)15-6/h2-6,9,11-14H,1H2,(H3,8,10,16) |
InChI Key |
YMJWCYLPMHAALV-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C(C(C(O1)NNC(=S)N)O)O)O)O |
Origin of Product |
United States |
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